N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
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Overview
Description
N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a bromophenyl group, which can enhance its reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base. The bromophenyl group is then introduced via a nucleophilic substitution reaction using 4-bromophenylamine. The final step involves the formation of the carboxamide group through an amide coupling reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors for the Pfitzinger reaction and continuous flow systems for the amide coupling to ensure consistent product quality. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has potential as an enzyme inhibitor due to its quinoline core, which is known to interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Quinoline derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities, suggesting that this compound might exhibit similar properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for dyes and pigments due to its aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, while the bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-methylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- N-(2,3-Dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- N-(4-Ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
Uniqueness
Compared to these similar compounds, N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s biological activity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H15BrN2O3 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24) |
InChI Key |
UMIVPGXFQNRTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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